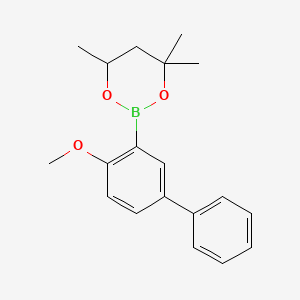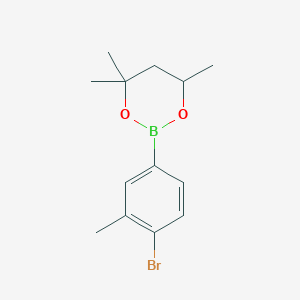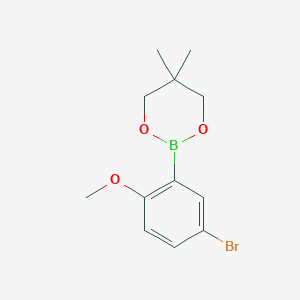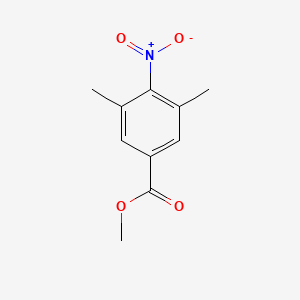
2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, hereafter referred to as 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane, is a boron-containing compound that has been studied for its potential applications in scientific research. Boron-containing compounds are of interest due to their ability to form strong covalent bonds with other molecules, and 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane is no exception. This compound has been studied in the context of its synthesis, its scientific research applications, its mechanism of action, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its ability to form strong covalent bonds with other molecules. The compound is believed to form these bonds via a mechanism that involves the formation of an enolate intermediate, which is then attacked by the boron-containing species. This reaction is believed to be reversible, allowing for the formation of different boron-containing compounds.
Biochemical and Physiological Effects
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its potential biochemical and physiological effects. The compound has been shown to have antioxidant properties, and has been studied for its potential applications in the treatment of oxidative stress-related diseases. In addition, the compound has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and can be isolated and purified using column chromatography. In addition, the compound is stable under a variety of conditions, and has been used as a fluorescent probe for the detection of various molecules. However, the compound does have some limitations for laboratory experiments. The compound is relatively expensive, and has been found to be toxic to certain cell lines in vitro.
Orientations Futures
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has potential applications in a variety of fields. The compound has been studied for its potential applications in the treatment of oxidative stress-related diseases and cancer. In addition, the compound has potential applications in the synthesis of various boron-containing compounds, such as boronates and boronic acids. Furthermore, the compound could be used as a fluorescent probe for the detection of various molecules. Finally, the compound could be used as a catalyst for the synthesis of various organic compounds.
Méthodes De Synthèse
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane was first synthesized by the reaction of 7-methoxy-1-naphthaldehyde with dimethyl dioxaborinane in the presence of a base. This reaction resulted in a product that was isolated and purified by column chromatography. The compound was characterized by 1H NMR, 13C NMR and IR spectroscopy. The reaction mechanism is believed to involve the formation of an enolate intermediate, which is then attacked by the boron-containing species.
Applications De Recherche Scientifique
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its potential applications in scientific research. The compound has been used as a fluorescent probe for the detection of various biologically important molecules, such as DNA and small molecules. The compound has also been used as a reagent for the synthesis of various boron-containing compounds, such as boronates and boronic acids. In addition, 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been used as a catalyst for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)15-6-4-5-12-7-8-13(18-3)9-14(12)15/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRRUPPHYCKUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=C(C=CC3=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)